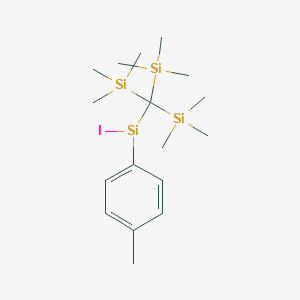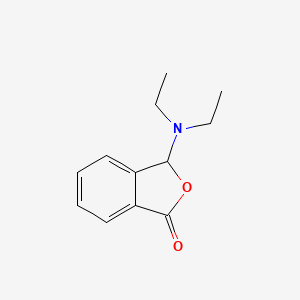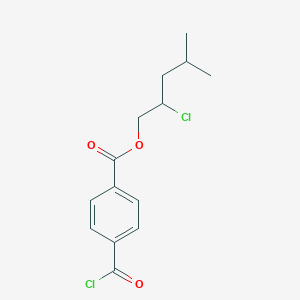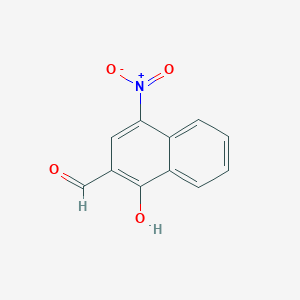
N-(Phenanthren-9-YL)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenanthren-9-YL)-2-propylpentanamide is an organic compound featuring a phenanthrene moiety attached to a propylpentanamide chain Phenanthrene is a polycyclic aromatic hydrocarbon known for its stability and unique photophysical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)-2-propylpentanamide typically involves the functionalization of phenanthrene at the 9-position followed by amide formation. One common method involves the oxidation of 9-phenanthrenol to form a ketal structure, which can then be further reacted to introduce the propylpentanamide moiety . The reaction conditions often include the use of oxidizing agents and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenanthren-9-YL)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can target the amide group or the aromatic ring.
Substitution: Electrophilic aromatic substitution can occur on the phenanthrene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring .
Aplicaciones Científicas De Investigación
N-(Phenanthren-9-YL)-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-(Phenanthren-9-YL)-2-propylpentanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylphenanthrene: Similar in structure but lacks the amide functionality.
9,10-Diphenylanthracene: Another polycyclic aromatic hydrocarbon with different substitution patterns.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Uniqueness
N-(Phenanthren-9-YL)-2-propylpentanamide is unique due to its combination of a phenanthrene core with an amide side chain, providing a balance of aromatic stability and functional group reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
116709-48-9 |
|---|---|
Fórmula molecular |
C22H25NO |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-phenanthren-9-yl-2-propylpentanamide |
InChI |
InChI=1S/C22H25NO/c1-3-9-16(10-4-2)22(24)23-21-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,24) |
Clave InChI |
CLUYVWATZFYMJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)




![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)





